3-iodo-6-methoxy-1H-quinolin-4-one
Description
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVNUDPHTMKOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline-β-Ketoester Cyclization
The quinolin-4-one scaffold is typically constructed via cyclocondensation of substituted anilines with β-ketoesters. For 6-methoxy derivatives, 3-methoxyaniline serves as the preferred starting material due to its regiospecific orientation during ring closure.
Procedure :
-
Schiff Base Formation :
-
Cyclization :
Mechanistic Insight :
The methoxy group at the meta position of the aniline directs cyclization, positioning the oxygen at C6 of the quinolinone. This contrasts with para-substituted anilines, which yield C7-methoxy products.
Regioselective Iodination at C3
Electrophilic Aromatic Substitution
Iodination of 6-methoxy-1H-quinolin-4-one exploits the electron-rich C3 position, activated by the adjacent ketone and methoxy groups.
Procedure :
-
Reaction Setup :
-
Quenching and Isolation :
Optimization Notes :
-
Solvent : DMF enhances iodine solubility and stabilizes intermediates.
-
Base : n-Butylamine deprotonates the quinolinone, facilitating electrophilic attack at C3.
Functional Group Interconversion
Methoxy Group Introduction via Nucleophilic Substitution
For substrates lacking the methoxy group, late-stage methylation is achievable:
Procedure :
-
Hydroxyl Activation :
-
6-Hydroxy-1H-quinolin-4-one is treated with PCl₅ to form the chloroquinoline.
-
-
Methoxylation :
Yield : ~70% after acid workup.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability and safety:
-
Cyclization Step :
-
Tubular reactors at 250°C reduce decomposition risks.
-
-
Iodination Step :
Economic Impact :
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
HRMS :
Challenges and Limitations
Regiochemical Control
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-6-methoxy-1H-quinolin-4-one or 3-cyano-6-methoxy-1H-quinolin-4-one can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dihydroquinolines are typical reduction products.
Coupling Products: Various biaryl compounds can be formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
3-Iodo-6-methoxy-1H-quinolin-4-one has been identified as a promising lead compound for drug development. Its structural features allow it to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound's unique combination of substituents enhances its potential biological activity compared to other similar compounds.
Case Studies
Several studies have explored the synthesis and biological evaluation of quinoline derivatives:
- A study demonstrated that certain quinolinequinones exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role for 3-Iodo-6-methoxy-1H-quinolin-4-one in cancer therapy .
- Another investigation highlighted the compound's ability to function as an effective scaffold for developing novel antimicrobial agents through structure-activity relationship (SAR) studies .
Antimicrobial Applications
The compound has been evaluated for its antimicrobial efficacy against various pathogens. The introduction of iodine into quinoline structures has been shown to enhance their antimicrobial properties.
Microbial Activity
In vitro studies have demonstrated that 3-Iodo-6-methoxy-1H-quinolin-4-one exhibits activity against:
- Gram-positive bacteria: Such as Staphylococcus epidermidis.
- Gram-negative bacteria: Including Klebsiella pneumoniae.
These findings suggest that the compound could be developed into a novel class of antimicrobial agents .
Antimalarial Properties
Quinoline derivatives are well-known for their antimalarial properties. Research has indicated that 3-Iodo-6-methoxy-1H-quinolin-4-one may share similar characteristics.
Research Findings
A study focusing on the optimization of antimalarial compounds revealed that modifications in the quinoline structure can significantly influence their efficacy against Plasmodium falciparum, the causative agent of malaria. The presence of specific substituents can enhance metabolic stability and reduce resistance development .
Summary Table: Applications of 3-Iodo-6-methoxy-1H-quinolin-4-one
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxy-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
3-Chloro-6-Fluoro-4-Hydroxyquinolin-2(1H)-one (): Substituents: Chloro (C3), fluoro (C6), hydroxyl (C4). Comparison: The iodine atom in the target compound is significantly larger and more polarizable than chlorine or fluorine, which may enhance van der Waals interactions in biological systems.
7-Chloro-4-Hydroxy-6-Iodo-3-(o-Tolyl)Quinolin-2(1H)-One (): Substituents: Chloro (C7), iodo (C6), hydroxyl (C4), o-tolyl (C3). Comparison: While both compounds feature iodine, its placement at C6 (vs. C3 in the target) demonstrates how positional isomerism affects molecular interactions. The o-tolyl group in this analog introduces steric bulk absent in the target compound, which could influence binding affinity .
3-Chloro-6-Methyl-2-Phenyl-1H-Quinolin-4-One (): Substituents: Chloro (C3), methyl (C6), phenyl (C2). Comparison: The methyl group at C6 (electron-donating) is smaller than methoxy, reducing steric hindrance.
Antimicrobial Activity :
- Compounds like 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one () exhibit antimicrobial properties, attributed to hydrogen bonding (C=O, C=N) and planar aromatic systems.
Physicochemical Properties
Solubility and Stability :
Thermal and Crystallographic Behavior :
- Methylated analogs like 4-methoxy-1-methyl-2-quinolinone () exhibit defined crystallinity. The bulky iodine in the target compound could disrupt crystal packing, affecting melting points and stability .
Data Table: Comparative Analysis of Key Analogs
Biological Activity
3-Iodo-6-methoxy-1H-quinolin-4-one, a member of the quinoline family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring. Its molecular formula is C_10H_8I_NO, with a molecular weight of approximately 295.08 g/mol. The unique substitutions on the quinoline structure suggest potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis Methods
The synthesis of 3-iodo-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. A common method includes:
- Iodination : Starting from 6-methoxyquinolin-4-one, iodine is introduced at the 3-position using an oxidizing agent like sodium iodate under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3-iodo-6-methoxy-1H-quinolin-4-one possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 62.5 µg/mL to 125 µg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of quinoline derivatives are also noteworthy. In vitro studies have demonstrated that 3-iodo-6-methoxy-1H-quinolin-4-one can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values reported for similar compounds range from 200 µg/mL to over 400 µg/mL, indicating moderate efficacy .
The mechanism by which 3-iodo-6-methoxy-1H-quinolin-4-one exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease processes, potentially inhibiting their activity.
- Cell Cycle Disruption : By interfering with cellular signaling pathways, it may induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-iodo-6-methoxy-1H-quinolin-4-one, a comparative analysis with other quinoline derivatives is valuable:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 7-Fluoro-3-Iodoquinoline | Fluorine at the 7-position | 0.69 |
| Ethyl 4-Chloroquinoline | Chlorine at the 4-position | 0.63 |
| Methyl 2-Fluoroquinoline | Fluorine at different positions | 0.64 |
The structural variations can significantly influence biological activity due to differences in reactivity and binding affinity to biological targets .
Case Studies and Research Findings
Recent studies have explored the biological activities of various quinoline derivatives, including:
- Antimicrobial Studies : A study demonstrated that derivatives with similar halogen substitutions exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
- In Vitro Anticancer Studies : Research indicated that modifications in the quinoline structure could enhance cytotoxic effects against specific cancer cell lines.
These findings underscore the importance of structural features in determining biological activity and highlight the potential for developing new therapeutic agents based on this scaffold.
Q & A
Q. Table 1. Key Reaction Conditions for Quinoline Derivatives
| Parameter | Example Values | Evidence Source |
|---|---|---|
| Catalyst | InCl₃ (20 mol%) | |
| Solvent System | CH₂Cl₂/di-isopropylether | |
| Reaction Time | 5 min (microwave) | |
| Yield | 63% |
Q. Table 2. Comparison of Analytical Techniques
| Technique | Application | Resolution |
|---|---|---|
| X-ray Crystallography | Absolute configuration | 0.01 Å |
| ¹³C NMR | Carbon hybridization | δ ± 0.1 ppm |
| Fast GC | High-throughput purity check | <1 min runtime |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
